Pseudotropine

Descripción

Propiedades

IUPAC Name |

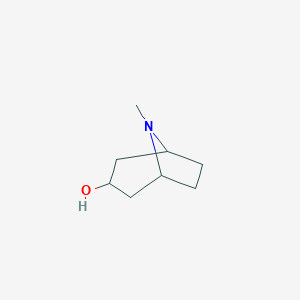

(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3/t6-,7+,8? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHOMWAPJJPNMW-DHBOJHSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049399, DTXSID501026533 | |

| Record name | Tropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-alpha-H,5-alpha-H-Tropan-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tropine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Tropine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-29-6, 135-97-7 | |

| Record name | Tropine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudotropine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudotropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-alpha-H,5-alpha-H-Tropan-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Exo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YXR19M72Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PSEUDOTROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9Q7Z9D09L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pseudotropine Biosynthesis Pathway in Atropa belladonna: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pseudotropine biosynthesis pathway in Atropa belladonna (deadly nightshade), a critical branch in the synthesis of tropane (B1204802) alkaloids. Understanding this pathway is essential for the targeted development of novel pharmaceuticals and for metabolic engineering strategies aimed at enhancing the production of specific bioactive compounds. This document details the core biosynthetic pathway, presents quantitative data from key studies, outlines comprehensive experimental protocols, and provides visual representations of the biochemical processes.

Core Biosynthetic Pathway: The Branch Point from Tropinone (B130398)

The biosynthesis of tropane alkaloids in Atropa belladonna originates from the amino acid L-ornithine, which is converted to N-methyl-Δ¹-pyrrolinium cation, a precursor to the tropane ring. The central intermediate, tropinone, represents a crucial branch point in the pathway.[1][2] Two stereospecific, NADPH-dependent reductases, Tropinone Reductase I (TRI) and Tropinone Reductase II (TRII), catalyze the reduction of tropinone to either tropine or this compound, respectively.[2][3]

-

Tropinone Reductase I (TRI, EC 1.1.1.206): Reduces tropinone to tropine, the precursor for the pharmacologically important anticholinergic alkaloids hyoscyamine (B1674123) and scopolamine (B1681570).[2]

-

Tropinone Reductase II (TRII, EC 1.1.1.236): Reduces tropinone to this compound, which serves as the precursor for the biosynthesis of calystegines, a class of nortropane alkaloids with glycosidase inhibitory activity.

The differential expression and activity of TRI and TRII are key determinants of the alkaloid profile in Atropa belladonna. Further modifications of the this compound core, such as N-demethylation and ring-hydroxylation, are catalyzed by cytochrome P450 enzymes, leading to a diverse array of nortropane alkaloids.

Quantitative Data Presentation

The following tables summarize quantitative data from studies involving the overexpression of tropinone reductases in Atropa belladonna root cultures. These data illustrate the impact of altering the expression of key biosynthetic genes on the accumulation of specific alkaloids.

Table 1: Effects of Tropinone Reductase I (TRI) Overexpression on Tropane Alkaloid Content

| Root Line | Hyoscyamine (µmol/g DW) | Scopolamine (µmol/g DW) | Calystegines (µmol/g DW) |

| Control | ~3.0 | ~0.5 | ~15.0 |

| TRI Overexpressor | Up to 9.0 (3-fold increase) | Up to 2.5 (5-fold increase) | Decreased by 30-90% |

Data synthesized from a study on the overexpression of tropinone reductases.

Table 2: Effects of Tropinone Reductase II (TRII) Overexpression on Tropane Alkaloid Content

| Root Line | This compound Production | Calystegine Accumulation |

| Control | Low | Baseline levels |

| TRII Overexpressor | Enhanced | Increased |

Qualitative summary based on overexpression studies indicating a redirection of metabolic flux.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protein Extraction and Enzyme Assay for Tropinone Reductases

This protocol describes the extraction of total protein from Atropa belladonna roots and the subsequent spectrophotometric assay of tropinone reductase activity.

Protein Extraction:

-

Harvest fresh root tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a pre-chilled tube and add ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail).

-

Homogenize the sample on ice.

-

Agitate the homogenate for 30-60 minutes at 4°C.

-

Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the soluble proteins for the enzyme assay.

-

Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Tropinone Reductase Activity Assay (Spectrophotometric):

This assay measures the oxidation of NADPH, which is coupled to the reduction of tropinone.

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

0.2 mM NADPH

-

Plant protein extract (e.g., 50-100 µg of total protein)

-

-

Initiate the reaction by adding the substrate, tropinone, to a final concentration of 1-5 mM.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADPH oxidation (molar extinction coefficient of NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹).

Quantification of Tropane Alkaloids by HPLC-MS/MS

This protocol outlines a general method for the extraction and quantification of tropane alkaloids, including this compound-derived compounds, from plant material.

Sample Preparation and Extraction:

-

Lyophilize (freeze-dry) plant material and grind to a fine powder.

-

Accurately weigh approximately 50-100 mg of the dried powder.

-

Add 1 mL of extraction solvent (e.g., methanol (B129727) or a mixture of chloroform:methanol:ammonia) to the sample.

-

Vortex and sonicate the sample for 10-20 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Precursor-to-product ion transitions specific for each target alkaloid must be determined using authentic standards.

Quantification:

Quantification is achieved by comparing the peak areas of the analytes in the samples to a calibration curve generated from serial dilutions of authentic standards.

Gene Expression Analysis by Quantitative Real-Time PCR (RT-qPCR)

This protocol is for quantifying the transcript levels of genes involved in the this compound pathway.

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from Atropa belladonna root tissue using a suitable kit or a CTAB-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

qPCR:

-

Design and validate gene-specific primers for the target genes (e.g., TRI, TRII) and stable reference genes (e.g., Actin, EF-1α) for normalization.

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and a SYBR Green-based master mix.

-

Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melting curve analysis to check for primer-dimer formation.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes.

Conclusion

The biosynthesis of this compound in Atropa belladonna represents a key metabolic junction that dictates the flow of precursors towards either the pharmaceutically important hyoscyamine and scopolamine or the bioactive calystegines. A thorough understanding of the enzymes involved, particularly the tropinone reductases, and the ability to accurately quantify the resulting alkaloids are paramount for researchers in drug development and plant biotechnology. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the regulation and engineering of this important biosynthetic pathway.

References

- 1. Overexpression of tropinone reductases alters alkaloid composition in Atropa belladonna root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Configuration of Pseudotropine vs. Tropine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropine and pseudotropine, stereoisomers of the tropane (B1204802) alkaloid family, represent a critical bifurcation in the biosynthesis of a wide array of pharmacologically significant compounds. Their distinct stereochemistry at the C-3 position of the 8-azabicyclo[3.2.1]octane core dictates their subsequent metabolic fate and the pharmacological profile of their derivatives. This technical guide provides a comprehensive analysis of the stereospecific configurations of this compound (3β-tropanol) and tropine (3α-tropanol), detailing their physicochemical properties, biosynthetic pathways, and differential biological activities. The document includes detailed experimental protocols for their synthesis, separation, and characterization, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Tropane alkaloids are a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites predominantly found in plants of the Solanaceae family. At the heart of their structural diversity lies the stereochemical orientation of the hydroxyl group at the C-3 position of the tropane ring, giving rise to two fundamental building blocks: tropine and this compound. Tropine, with its 3α-hydroxyl configuration, serves as the precursor for anticholinergic drugs such as atropine (B194438) and scopolamine. In contrast, this compound, possessing a 3β-hydroxyl group, is a key intermediate in the biosynthesis of calystegines, a group of polyhydroxylated nortropane alkaloids with glycosidase inhibitory activity.[1] The stereospecificity of these isomers is a determining factor in their biological activity, making a thorough understanding of their configuration essential for the targeted design and development of novel therapeutics.

Physicochemical Properties

The difference in the spatial arrangement of the hydroxyl group in tropine and this compound leads to distinct physical and chemical properties. These differences are crucial for their separation and characterization.

| Property | Tropine | This compound | Reference(s) |

| Systematic Name | (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Configuration | 3α-hydroxy | 3β-hydroxy | [1] |

| Melting Point | 62-64 °C | 108-110 °C | |

| Boiling Point | 233 °C | 240-241 °C | |

| Appearance | White crystalline powder | White crystalline solid | |

| Solubility | Soluble in water, ethanol (B145695), ether, and chloroform (B151607) | Soluble in water, ethanol, and chloroform |

Stereospecific Biosynthesis

The biosynthesis of tropine and this compound diverges from the common precursor, tropinone (B130398), through the action of two stereospecific enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family.[2] This enzymatic control represents a critical regulatory point in the metabolic pathway of tropane alkaloids.

-

Tropinone Reductase I (TR-I): This enzyme catalyzes the NADPH-dependent reduction of the 3-carbonyl group of tropinone to a 3α-hydroxyl group, yielding tropine.[2]

-

Tropinone Reductase II (TR-II): This enzyme stereospecifically reduces tropinone to this compound by forming a 3β-hydroxyl group, also in an NADPH-dependent manner.[2]

The differential expression and activity of these two enzymes in various plant tissues and species determine the ratio of tropine and this compound derivatives produced.

Experimental Protocols

Synthesis of Tropine and this compound from Tropinone

Objective: To synthesize tropine and this compound by the stereoselective reduction of tropinone.

Materials:

-

Tropinone hydrochloride

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol

-

Sodium metal

-

Isopropanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure for Tropine Synthesis (via catalytic hydrogenation - representative): A more controlled reduction favoring the thermodynamically more stable axial attack of the hydride, leading to the equatorial alcohol (tropine), can be achieved through catalytic hydrogenation.

-

Dissolve tropinone (1 mmol) in ethanol (20 mL) in a hydrogenation flask.

-

Add a catalytic amount of platinum oxide (Adam's catalyst).

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction mixture at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield crude tropine.

-

Purify by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether).

Procedure for this compound Synthesis (via dissolving metal reduction): This method generally favors the formation of the thermodynamically more stable product, which in the case of tropinone reduction is this compound (equatorial attack leading to the axial alcohol).

-

In a flask equipped with a reflux condenser, add tropinone (1 mmol) and propan-2-ol (20 mL).

-

Carefully add small pieces of sodium metal (3-4 equivalents) to the solution.

-

Reflux the mixture until all the sodium has reacted.

-

Cool the reaction mixture to room temperature and cautiously add water to quench any unreacted sodium.

-

Acidify the mixture with dilute HCl and extract with diethyl ether to remove non-basic impurities.

-

Basify the aqueous layer with a strong NaOH solution to a pH > 10.

-

Extract the aqueous layer with diethyl ether or chloroform (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield crude this compound.

-

Purify by recrystallization.

Separation of Tropine and this compound

Objective: To separate a mixture of tropine and this compound using chromatographic techniques.

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio will need to be optimized. A gradient elution may be necessary for optimal separation.

-

Detection: As tropine and this compound lack a strong chromophore, UV detection at low wavelengths (e.g., 200-215 nm) can be used, but sensitivity may be limited. More effective detection can be achieved with an Evaporative Light Scattering Detector (ELSD) or by derivatization. Mass spectrometry (LC-MS) provides high sensitivity and specificity.

-

General Procedure:

-

Prepare a standard mixture of tropine and this compound of known concentrations.

-

Prepare the sample by dissolving it in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the standard mixture to determine the retention times of each isomer.

-

Inject the sample mixture.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

4.2.2. Gas Chromatography (GC)

-

Column: A capillary column with a polar stationary phase is suitable.

-

Carrier Gas: Helium or nitrogen.

-

Injection: Split/splitless injection.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Derivatization: To improve volatility and peak shape, tropine and this compound can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

General Procedure:

-

Prepare standard solutions of tropine and this compound.

-

If derivatizing, react both the standards and the sample with the derivatizing agent according to a validated procedure.

-

Inject the derivatized standards to determine retention times.

-

Inject the derivatized sample.

-

Identify and quantify the components based on retention times and peak areas.

-

Characterization of Tropine and this compound

Objective: To confirm the identity and stereochemistry of tropine and this compound using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tropine and this compound. The key differentiating feature is the chemical shift and coupling constants of the proton at C-3 and the chemical shifts of the carbons in the vicinity of the hydroxyl group, which are influenced by its axial or equatorial orientation.

-

¹H NMR: The proton at C-3 in tropine (equatorial OH, axial H) will typically appear as a broader multiplet at a different chemical shift compared to the C-3 proton in this compound (axial OH, equatorial H).

-

¹³C NMR: The chemical shifts of C-2, C-3, and C-4 are particularly sensitive to the stereochemistry at C-3.

Representative ¹³C NMR Data (in CDCl₃):

| Carbon Atom | Tropine (δ, ppm) | This compound (δ, ppm) |

| C1, C5 | 62.5 | 64.9 |

| C2, C4 | 35.5 | 39.8 |

| C3 | 64.8 | 68.0 |

| C6, C7 | 26.3 | 26.8 |

| N-CH₃ | 40.2 | 41.8 |

Differential Biological Activity and Signaling

The stereochemistry of the 3-hydroxyl group significantly impacts the binding affinity of tropane alkaloids to their biological targets, primarily muscarinic acetylcholine (B1216132) receptors (mAChRs). While both tropine and this compound themselves have low affinity for mAChRs, their esterified derivatives exhibit potent and often stereoselective interactions. For instance, the anticholinergic activity of hyoscyamine (an ester of tropine) is largely attributed to the (S)-enantiomer.

The general mechanism of action for many tropine-derived anticholinergic drugs involves competitive antagonism at mAChRs, thereby inhibiting the effects of acetylcholine. This has therapeutic applications in treating conditions such as bradycardia, motion sickness, and as an antidote to certain types of poisoning.

Conclusion

The stereospecific configurations of tropine and this compound are fundamental to the diverse biological activities of tropane alkaloids. The enzymatic control of their biosynthesis via stereospecific reductases highlights a key evolutionary divergence for the production of distinct classes of secondary metabolites. For researchers in drug development, a clear understanding of the structural nuances between these isomers is paramount for the rational design of novel therapeutics with improved efficacy and selectivity. The experimental protocols and data presented in this guide offer a foundational resource for the synthesis, separation, characterization, and biological evaluation of these important molecules and their derivatives.

References

Unveiling Pseudotropine: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudotropine, a tropane (B1204802) alkaloid and a diastereomer of tropine, serves as a crucial precursor in the biosynthesis of various pharmacologically significant compounds, including the calystegines. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. Furthermore, it presents a synthesized, in-depth protocol for the isolation and purification of this compound from natural sources, drawing from established methodologies for tropane alkaloid extraction. Quantitative data, where available for related alkaloids, is presented to provide a comparative framework. This guide also elucidates the known biosynthetic pathway from this compound to calystegines, visualized through a detailed diagram, to aid in understanding its metabolic fate and potential for targeted synthesis and drug development.

Natural Sources of this compound

This compound is found as a minor alkaloid in several plant families, most notably the Solanaceae and Erythroxylaceae. While it is often present in smaller quantities compared to other tropane alkaloids like atropine (B194438) and scopolamine, its role as a biosynthetic intermediate makes its isolation and study significant.

Table 1: Natural Sources of this compound and Related Tropane Alkaloids

| Plant Family | Species | Common Name | Plant Part | Reported Alkaloids | Reference(s) |

| Erythroxylaceae | Erythroxylum coca | Coca Plant | Leaves | Cocaine, Truxillines, this compound | [1][2] |

| Solanaceae | Atropa belladonna | Deadly Nightshade | Leaves, Roots, Fruit | Atropine, Scopolamine, this compound | [3][4] |

| Solanaceae | Hyoscyamus niger | Henbane | Roots | Hyoscyamine, Scopolamine, this compound | |

| Solanaceae | Datura innoxia | Thornapple | Herb | Atropine, Scopolamine | |

| Solanaceae | Datura stramonium | Jimsonweed | Herb | Atropine, Scopolamine |

Note: The concentration of this compound itself is often not explicitly quantified in literature, with data more readily available for major alkaloids like atropine and scopolamine. The presence of this compound is often inferred from the detection of its downstream metabolites like calystegines.

Isolation and Purification of this compound: A Synthesized Protocol

The following protocol is a composite methodology derived from established procedures for the extraction of tropane alkaloids from plant material. This acid-base extraction method is designed to first isolate a crude mixture of total alkaloids, from which this compound can be further purified using chromatographic techniques.

Experimental Protocol: Acid-Base Extraction of Crude Alkaloids from Plant Material

Materials:

-

Dried and finely powdered plant material (e.g., Erythroxylum coca leaves or Atropa belladonna roots)

-

n-Hexane

-

Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)

-

0.5 M Sulfuric Acid (H₂SO₄)

-

2 M Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Chloroform (B151607) or Dichloromethane

-

Rotary evaporator

-

Separatory funnels

-

Filter paper

Procedure:

-

Defatting:

-

To 100 g of powdered plant material, add 500 mL of n-hexane and stir for 1 hour at room temperature to remove fats and waxes.

-

Filter the mixture and discard the hexane. Repeat this step twice.

-

Air-dry the defatted plant material.

-

-

Alkaloid Extraction (Basification):

-

Place the defatted plant material in a large flask.

-

Prepare a basic solution by dissolving sodium carbonate in water to a pH of >8.5.

-

Add 500 mL of the basic solution to the plant material and stir for 30 minutes.

-

Add 500 mL of toluene or dichloromethane and stir vigorously for 1 hour.

-

-

Liquid-Liquid Extraction:

-

Transfer the mixture to a large separatory funnel and allow the layers to separate.

-

Collect the lower organic layer (toluene/dichloromethane) containing the free base alkaloids.

-

Repeat the extraction of the aqueous/plant slurry two more times with 250 mL of the organic solvent each time.

-

Combine all organic extracts.

-

-

Acidic Wash and Alkaloid Salt Formation:

-

In a clean separatory funnel, wash the combined organic extracts with 200 mL of 0.5 M H₂SO₄.

-

Shake vigorously for 5 minutes. The protonated alkaloid salts will move into the upper aqueous layer.

-

Collect the upper aqueous layer. Repeat the acidic wash twice more with 100 mL of 0.5 M H₂SO₄.

-

Discard the organic layer.

-

-

Liberation and Recovery of Free Alkaloid Bases:

-

Combine all acidic aqueous extracts.

-

Slowly add 2 M NaOH to the aqueous solution while stirring until the pH reaches approximately 10. This will precipitate the free alkaloid bases.

-

Extract the alkaloids from the basic aqueous solution with three portions of 150 mL of chloroform or dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the dried organic solution and evaporate the solvent using a rotary evaporator to obtain the crude alkaloid extract.

-

Experimental Protocol: Chromatographic Purification of this compound

The crude alkaloid extract contains a mixture of different alkaloids. This compound can be isolated from this mixture using column chromatography followed by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).

Materials:

-

Crude alkaloid extract

-

Silica (B1680970) gel 60 for column chromatography

-

Preparative TLC plates (silica gel)

-

Developing solvent system (e.g., Cyclohexane:Toluene:Diethylamine, 75:15:10 v/v/v)

-

Dragendorff's reagent for visualization

-

HPLC system with a C18 column

Procedure: Column Chromatography

-

Column Packing: Prepare a silica gel column using a suitable solvent system as the mobile phase. A gradient of chloroform and methanol (B129727) is commonly used for separating tropane alkaloids.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Begin elution with the initial, less polar mobile phase, and gradually increase the polarity by increasing the proportion of the more polar solvent.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using analytical TLC.

-

Analysis: Spot the collected fractions on a TLC plate, develop the plate in the chosen solvent system, and visualize the spots with Dragendorff's reagent. Fractions containing compounds with a similar Rf value to a this compound standard are pooled.

Procedure: Preparative Thin-Layer Chromatography (pTLC)

-

Sample Application: Dissolve the enriched fraction from column chromatography in a minimal amount of solvent and apply it as a narrow band across the origin of a pTLC plate.

-

Development: Develop the plate in a tank containing the mobile phase until the solvent front nears the top.

-

Visualization and Isolation: After drying, visualize the bands under UV light or by lightly spraying with a visualizing agent. Scrape the silica band corresponding to this compound and elute the compound from the silica with a polar solvent like methanol.

-

Final Purification: Filter the solution to remove the silica and evaporate the solvent to obtain purified this compound.

Biosynthetic Pathway of Calystegines from this compound

This compound is a key intermediate in the biosynthesis of calystegines, a group of polyhydroxylated nortropane alkaloids known for their glycosidase inhibitory activity. The pathway involves a series of enzymatic reactions, including esterification, N-demethylation, and hydroxylation, primarily catalyzed by cytochrome P450 enzymes.

Caption: Biosynthetic pathway of calystegines from this compound.

Signaling Pathways

Currently, there is limited information available in the scientific literature detailing specific cellular signaling pathways directly initiated by this compound as a primary signaling molecule (e.g., receptor binding and subsequent intracellular cascades). Its primary characterized role is that of a metabolic intermediate in the biosynthesis of other alkaloids, such as the calystegines. The calystegines themselves are known to interact with cellular machinery, specifically as potent inhibitors of glycosidase enzymes, which can indirectly influence various signaling pathways dependent on glycoprotein (B1211001) processing. Further research is required to elucidate any direct signaling roles of this compound.

Conclusion

This technical guide provides a consolidated resource for the natural sourcing and laboratory isolation of this compound. The synthesized protocols for extraction and purification offer a practical framework for researchers. The elucidation of the calystegine biosynthetic pathway from this compound highlights its significance as a precursor for compounds with therapeutic potential. While direct signaling pathways for this compound remain to be discovered, its role in generating bioactive molecules underscores the importance of its continued study in the fields of phytochemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to the Chemical and Pharmacological Properties of Pseudotropine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of pseudotropine, a tropane (B1204802) alkaloid and a stereoisomer of tropine. This document consolidates key data on its chemical characteristics, its role in biosynthetic pathways, and its known pharmacological relevance, targeting an audience of researchers, scientists, and professionals in drug development.

Chemical Properties

This compound, systematically named (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol, is a natural alkaloid found in plants of the Solanaceae and Erythroxylaceae families, such as Atropa belladonna and the Coca plant.[1][2][3][4] It exists as a white crystalline powder or orthorhombic, bipyramidal crystals.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₅NO | |

| Molecular Weight | 141.21 g/mol | |

| CAS Number | 135-97-7 | |

| Melting Point | 109 °C | |

| Boiling Point | 241 °C | |

| Solubility | Freely soluble in water, alcohol, and benzene. Slightly soluble in chloroform (B151607) and methanol. | |

| Appearance | White crystalline powder or orthorhombic, bipyramidal crystals. | |

| pKa (Strongest Basic) | 9.7 |

Pharmacological Properties

The pharmacological profile of this compound is primarily defined by its role as a key biosynthetic intermediate rather than a direct therapeutic agent. While many tropane alkaloids exhibit significant physiological effects, such as acting as muscarinic acetylcholine (B1216132) receptor antagonists, this compound's direct receptor interactions are not extensively documented in publicly available literature.

2.1. Mechanism of Action and Pharmacological Relevance

This compound's main pharmacological significance lies in its function as a precursor in the biosynthesis of other tropane alkaloids, particularly the calystegines, which are polyhydroxylated nortropane alkaloids. It is also utilized as a starting material in the chemical synthesis of novel nicotinic receptor agonists. The stereochemistry of this compound, with its 3β-hydroxyl group, is crucial for the specific enzymatic reactions that lead to the formation of these downstream compounds.

2.2. Physiological Effects

There is limited information on the direct physiological effects of isolated this compound in preclinical or clinical studies. Most of the known physiological effects are associated with the plants in which it is found or its more pharmacologically active derivatives. For instance, many tropane alkaloids can impact the central and cardiovascular systems.

Biosynthesis and Metabolism

This compound is a central molecule in the branching pathways of tropane alkaloid biosynthesis. It is formed from the reduction of tropinone (B130398), a reaction catalyzed by the enzyme tropinone reductase II (TR-II). This is a critical branching point, as the stereospecific reduction of tropinone by tropinone reductase I (TR-I) leads to the formation of tropine, the precursor to hyoscyamine (B1674123) and scopolamine.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Pseudotropine: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudotropine, a diastereomer of tropine, is a significant tropane (B1204802) alkaloid found in various members of the Solanaceae and Erythroxylaceae plant families, most notably in Atropa belladonna (deadly nightshade) and Erythroxylum coca (coca plant).[1][2] As a key intermediate in the biosynthesis of other alkaloids, including the medicinally relevant calystegines, and a potential scaffold for novel therapeutics, a thorough understanding of its discovery, chemical properties, and synthesis is paramount for researchers in natural product chemistry and drug development. This technical guide provides an in-depth exploration of the history, discovery, and key experimental data related to this compound.

Historical Context and Discovery

The history of this compound is intrinsically linked to the pioneering era of alkaloid chemistry in the 19th and early 20th centuries. While the exact date and individual credited with the first isolation of this compound are not definitively documented in readily available literature, its discovery is a direct consequence of the extensive investigations into the constituents of coca leaves and other tropane alkaloid-rich plants.

The initial wave of tropane alkaloid research was marked by the isolation of major constituents such as atropine (B194438) in 1831 by Mein and cocaine in 1855 by Friedrich Gaedcke.[3][4] The structural elucidation of the tropane core and its key derivatives was a monumental task, with chemists like Richard Willstätter making seminal contributions. Willstätter's synthesis of tropinone (B130398) in 1901 and his subsequent work on the structure of tropane alkaloids laid the chemical foundation for understanding its various isomers, including this compound.[4]

The stereochemical difference between tropine and this compound, with the hydroxyl group at the C-3 position being axial in tropine (3α-tropanol) and equatorial in this compound (3β-tropanol), was a critical aspect of these early structural studies. The enzyme responsible for the stereospecific reduction of tropinone to this compound, tropinone reductase II (TR-II), was later identified, further clarifying the biosynthetic origin of this specific isomer.

Quantitative Data

A comprehensive understanding of a molecule's physicochemical and spectroscopic properties is essential for its identification, characterization, and further development. The following tables summarize the key quantitative data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO | |

| Molar Mass | 141.21 g/mol | |

| Melting Point | 109 °C | |

| Boiling Point | 241 °C | |

| Appearance | Solid |

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

The definitive structural elucidation of this compound relies heavily on NMR spectroscopy. The following tables provide the ¹H and ¹³C NMR chemical shifts, which are critical for its unambiguous identification.

¹H NMR Spectral Data (300 MHz, CDCl₃)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1, H-5 | 3.29 | br s | |

| H-2α, H-4α | 2.05 | ddd | 14.4, 4.4, 2.1 |

| H-2β, H-4β | 1.55 | m | |

| H-3α | 4.07 | tt | 8.8, 4.4 |

| H-6α, H-7α | 2.05 | m | |

| H-6β, H-7β | 1.55 | m | |

| N-CH₃ | 2.29 | s | |

| 3-OH | 2.50 | br s |

¹³C NMR Spectral Data (75 MHz, CDCl₃)

| Carbon | Chemical Shift (δ) ppm |

| C-1, C-5 | 63.3 |

| C-2, C-4 | 35.5 |

| C-3 | 68.1 |

| C-6, C-7 | 26.5 |

| N-CH₃ | 40.4 |

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound from natural sources and its chemical synthesis.

Protocol 1: Isolation of this compound from Erythroxylum coca Leaves

This protocol is a representative acid-base extraction method for obtaining a crude mixture of tropane alkaloids, from which this compound can be further purified.

1. Defatting of Plant Material:

- Weigh 100 g of finely powdered, dried coca leaves.

- Macerate the powder with 500 mL of n-hexane for 1 hour at room temperature with constant stirring.

- Filter the mixture and discard the hexane (B92381) extract.

- Repeat the hexane wash twice more to ensure the complete removal of lipids and waxes.

- Air-dry the defatted leaf powder.

2. Alkaline Extraction:

- Transfer the defatted plant material to a large beaker.

- Add 500 mL of a 2M sodium carbonate (Na₂CO₃) solution to basify the mixture to approximately pH 10. Stir for 30 minutes.

- Add 500 mL of chloroform (B151607) and stir vigorously for 1-2 hours to extract the free alkaloids.

- Transfer the mixture to a separatory funnel and allow the layers to separate.

- Collect the lower chloroform layer containing the alkaloids.

- Repeat the chloroform extraction twice with 250 mL portions of chloroform.

- Combine all chloroform extracts.

3. Acidic Wash:

- In a separatory funnel, wash the combined chloroform extracts with 200 mL of 0.5 M sulfuric acid (H₂SO₄).

- The protonated alkaloid salts will partition into the upper aqueous layer. Collect this layer.

- Repeat the acidic wash of the chloroform layer twice with 100 mL portions of 0.5 M H₂SO₄.

- Combine all acidic aqueous extracts.

4. Liberation and Recovery of Free Alkaloids:

- Carefully add a 2 M sodium hydroxide (B78521) (NaOH) solution to the combined acidic extracts until the pH reaches approximately 10, precipitating the free alkaloids.

- Extract the liberated alkaloids with three 150 mL portions of chloroform.

- Combine the chloroform extracts and dry over anhydrous sodium sulfate.

- Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

5. Purification of this compound:

- The crude alkaloid mixture can be subjected to column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of chloroform and methanol.

- Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for higher purity separation.

- Monitor fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify and isolate the this compound-containing fractions.

Protocol 2: Chemical Synthesis of this compound from Tropinone

The most direct synthetic route to this compound is the stereoselective reduction of tropinone. This is achieved through the action of the enzyme tropinone reductase II (TR-II) or by using specific chemical reducing agents.

1. Enzymatic Reduction (Biocatalytic Approach):

- This method utilizes the enzyme tropinone reductase II (TR-II), which stereospecifically reduces tropinone to this compound.

- The gene encoding TR-II can be expressed in a suitable host organism, such as E. coli, and the purified enzyme used for the biotransformation.

- A typical reaction would involve incubating tropinone with purified TR-II in a buffered solution containing the necessary cofactor, usually NADPH.

- The reaction progress is monitored by TLC or HPLC, and the product is extracted and purified.

2. Chemical Reduction:

- While the reduction of tropinone with common reducing agents like sodium borohydride (B1222165) (NaBH₄) typically yields a mixture of tropine and this compound, with tropine being the major product, specific conditions can favor the formation of this compound.

- The stereoselectivity of the reduction is influenced by the steric hindrance around the carbonyl group of tropinone.

- Detailed synthetic procedures often involve specialized reagents and reaction conditions to achieve high diastereoselectivity for this compound.

Visualizations: Pathways and Workflows

Biosynthetic Pathway of Tropine and this compound

The following diagram illustrates the pivotal position of tropinone and its stereospecific reduction to either tropine or this compound, which then serve as precursors for different classes of tropane alkaloids.

Caption: Biosynthesis of tropine and this compound from tropinone.

Experimental Workflow for this compound Isolation

The logical flow of the isolation process, from raw plant material to purified compound, is depicted in the following workflow diagram.

Caption: General workflow for the isolation of this compound.

Pharmacological Activity

While this compound itself is not known for potent pharmacological effects comparable to other tropane alkaloids like cocaine or atropine, it serves as a crucial building block for other bioactive molecules. Its derivatives have been explored for various therapeutic applications. For instance, this compound is a precursor in the biosynthesis of calystegines, which are known glycosidase inhibitors and have potential as antiviral and anticancer agents. Furthermore, synthetic derivatives of this compound have been investigated for their effects on the central nervous system. A comprehensive search of publicly available databases did not yield specific Ki or IC50 values for the direct interaction of this compound with common pharmacological targets. This suggests that its primary importance in drug development lies in its role as a versatile chemical scaffold.

Conclusion

This compound, a stereoisomer of tropine, holds a significant place in the history and ongoing research of tropane alkaloids. From its implicit discovery during the foundational era of natural product chemistry to its well-defined role in biosynthetic pathways, this compound continues to be of interest to scientists. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to isolate, identify, and utilize this important alkaloid in their scientific endeavors. The lack of extensive public data on its direct pharmacological activity underscores an area ripe for future investigation, particularly in the context of developing novel therapeutics based on the tropane scaffold.

References

Pseudotropine as a Precursor for Calystegine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calystegines, a class of polyhydroxylated nortropane alkaloids, are potent glycosidase inhibitors with significant therapeutic potential. Their biosynthesis originates from the tropane (B1204802) alkaloid pathway, with the stereospecific reduction of tropinone (B130398) to pseudotropine serving as the crucial entry point. This technical guide provides an in-depth overview of the role of this compound as a precursor in the biosynthesis of calystegines. It details the enzymatic steps, key intermediates, and regulatory aspects of this pathway. Furthermore, this guide furnishes comprehensive experimental protocols for the extraction, quantification, and functional characterization of the enzymes involved, alongside quantitative data to support further research and development in this field.

The Calystegine Biosynthetic Pathway: From Tropinone to Bioactive Alkaloids

The biosynthesis of calystegines is a specialized branch of the well-established tropane alkaloid pathway. The commitment to calystegine formation begins with the conversion of tropinone, a central intermediate in tropane alkaloid synthesis.

The key enzymatic steps are as follows:

-

Formation of this compound: Tropinone is stereospecifically reduced to this compound (3β-tropanol) by the enzyme Tropinone Reductase II (TR-II) . This NADPH-dependent reaction is the first committed and rate-limiting step directing metabolic flow towards calystegine biosynthesis, distinguishing it from the pathway leading to tropine (3α-tropanol) and its derivatives like hyoscyamine (B1674123) and scopolamine, which is catalyzed by Tropinone Reductase I (TR-I)[1][2][3].

-

Acylation of this compound: Recent studies have revealed that this compound undergoes acylation as a crucial intermediate step. In Atropa belladonna, the enzyme 3β-tigloyloxytropane synthase (TS) , a BAHD acyltransferase, catalyzes the formation of 3β-tigloyloxytropane from this compound and tigloyl-CoA[4]. This acylation is thought to be a prerequisite for the subsequent enzymatic modifications.

-

N-demethylation and Ring Hydroxylation: A series of oxidative modifications are then carried out by cytochrome P450 enzymes . In Atropa belladonna, two key P450s have been identified:

-

AbP450-5021 , a dual-function enzyme, acts as an N-demethylase/ring-hydroxylase .

-

AbP450-116623 functions as a ring-hydroxylase . These enzymes are responsible for the N-demethylation of the tropane ring to a nortropane core and the introduction of hydroxyl groups at various positions on the ring structure of the acylated intermediates.

-

-

Hydrolysis and Formation of Calystegines: The final step in the biosynthesis is believed to be the hydrolysis of the acylated and hydroxylated nortropane intermediates to yield the various calystegines, such as calystegine A3, B1, and B2.

The overall biosynthetic pathway is a complex network of enzymatic reactions that results in the diverse array of calystegine structures observed in nature.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes and metabolite accumulation in the calystegine biosynthetic pathway.

Table 1: Kinetic Parameters of Key Enzymes in Calystegine Biosynthesis

| Enzyme | Plant Source | Substrate | Km | Vmax | kcat | Reference |

| Tropinone Reductase II (TR-II) | Datura stramonium | Tropinone | 0.176 mM | Not Reported | Not Reported | [1] |

| This compound-forming Tropinone Reductase | Not Specified | Tropinone | 35.1 µM | Not Reported | Not Reported | |

| NADPH | 21.1 µM | Not Reported | Not Reported | |||

| AbP450-5021 (N-demethylase/ring-hydroxylase) | Atropa belladonna | Acylated Pseudotropines | Not Reported | Not Reported | Not Reported | |

| AbP450-116623 (Ring-hydroxylase) | Atropa belladonna | Acylated Pseudotropines | Not Reported | Not Reported | Not Reported | |

| 3β-tigloyloxytropane synthase (TS) | Atropa belladonna | This compound, Tigloyl-CoA | Not Reported | Not Reported | Not Reported |

Note: Detailed kinetic data for the cytochrome P450s and 3β-tigloyloxytropane synthase are not yet available in the literature.

Table 2: Accumulation of Calystegines in Atropa belladonna

| Culture Condition | Calystegine Type | Concentration | Reference |

| Hairy Root Cultures | Total Calystegines | Up to 1.5 mg/g dry mass | |

| Hairy Root Cultures (with sucrose) | Total Calystegines | Approx. 3-fold increase | |

| Plant Tissues | Calystegines A3, B1, B2 | High levels (µg/g fresh mass) |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of calystegine biosynthesis.

Extraction and Purification of Calystegines from Plant Material

This protocol is adapted for the extraction of hydrophilic calystegines from plant tissues such as roots and leaves.

Materials:

-

Fresh or freeze-dried plant material

-

Methanol (reagent grade)

-

Deionized water

-

Strong cation-exchange resin (e.g., Dowex 50WX8, H+ form)

-

Ammonium (B1175870) hydroxide (B78521) solutions (0.1 M, 0.5 M, 1.0 M)

-

Rotary evaporator

-

Freeze-dryer (optional)

-

Chromatography column

Procedure:

-

Sample Preparation: Homogenize fresh plant material or grind freeze-dried material to a fine powder.

-

Extraction: a. Macerate the plant material in a methanol/water (1:1, v/v) solution at a 1:10 (w/v) ratio. b. Stir the mixture at room temperature for 24 hours. c. Filter the extract through cheesecloth and then filter paper to remove solid debris. d. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude aqueous extract.

-

Cation-Exchange Chromatography: a. Prepare a slurry of the cation-exchange resin in deionized water and pack it into a chromatography column. b. Equilibrate the column by washing with deionized water until the eluate is neutral. c. Dissolve the crude extract in a minimal volume of deionized water and apply it to the column. d. Wash the column with 5 column volumes of deionized water to remove neutral and acidic compounds. e. Elute the calystegines with a stepwise gradient of ammonium hydroxide (0.1 M, 0.5 M, and 1.0 M). f. Collect fractions and monitor for the presence of calystegines using a suitable analytical method (e.g., TLC or GC-MS).

-

Final Processing: Pool the calystegine-containing fractions, remove the ammonia (B1221849) by rotary evaporation, and freeze-dry the sample to obtain the purified calystegines.

Quantification of Calystegines by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their low volatility, calystegines require derivatization prior to GC-MS analysis.

Materials:

-

Purified calystegine extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation: Transfer a known amount of the purified calystegine extract to a vial and evaporate to dryness under a stream of nitrogen.

-

Derivatization: a. Add 50 µL of pyridine to the dried sample to dissolve the residue. b. Add 50 µL of BSTFA with 1% TMCS. c. Seal the vial and heat at 70°C for 30 minutes. d. Cool the sample to room temperature before injection.

-

GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS. b. Use an appropriate temperature program for the GC oven to separate the derivatized calystegines. c. Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for identification and quantification. d. Use external or internal standards for accurate quantification.

In Vitro Enzyme Assay for Tropinone Reductase II (TR-II)

This spectrophotometric assay measures the activity of TR-II by monitoring the oxidation of NADPH.

Materials:

-

Purified recombinant TR-II or a crude protein extract

-

Tropinone hydrochloride

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 6.0-7.0)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the enzyme solution in a cuvette.

-

Initiation: Start the reaction by adding a known concentration of tropinone.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) over time.

-

Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Functional Characterization of Calystegine Biosynthetic Genes using Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful reverse genetics tool to study gene function in plants.

Materials:

-

Atropa belladonna plants

-

Agrobacterium tumefaciens (strain GV3101)

-

TRV-based VIGS vectors (pTRV1 and pTRV2)

-

Construct of the target gene fragment (e.g., for AbP450-5021) cloned into pTRV2

-

Infiltration medium (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone)

Procedure:

-

Vector Construction: Clone a 200-400 bp fragment of the target gene into the pTRV2 vector.

-

Agrobacterium Transformation: Transform the pTRV1 and the pTRV2-gene construct into separate Agrobacterium cultures.

-

Culture Preparation: Grow the Agrobacterium cultures overnight, then pellet and resuspend the cells in the infiltration medium.

-

Infiltration: Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio and infiltrate the mixture into the leaves of young Atropa belladonna plants using a needleless syringe.

-

Phenotypic Analysis: After 2-3 weeks, observe the plants for any phenotypic changes and harvest tissues for metabolite analysis.

-

Metabolite Analysis: Extract and quantify calystegines from the silenced and control plants using GC-MS to determine the effect of gene silencing on their biosynthesis.

Conclusion

This compound is the definitive precursor for the biosynthesis of calystegines, marking a critical branch point in the tropane alkaloid pathway. The elucidation of the roles of Tropinone Reductase II, 3β-tigloyloxytropane synthase, and specific cytochrome P450s has significantly advanced our understanding of this complex metabolic network. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the enzymology, regulation, and potential for metabolic engineering of calystegine biosynthesis. Future research focused on obtaining detailed kinetic parameters for the key enzymes and a deeper understanding of the regulatory mechanisms will be crucial for harnessing the full therapeutic potential of these promising bioactive compounds.

References

- 1. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Tropinone Reductase II in Pseudotropine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Tropinone (B130398) Reductase II (TR-II) in the stereospecific formation of pseudotropine, a key intermediate in the biosynthesis of various tropane (B1204802) alkaloids. This document provides a comprehensive overview of TR-II's biochemical properties, detailed experimental protocols for its study, and a summary of its quantitative data, designed to support research and development in alkaloid-based drug discovery and metabolic engineering.

Introduction to Tropinone Reductase II

Tropinone Reductase II (TR-II), classified under EC 1.1.1.236, is an NADPH-dependent oxidoreductase that plays a crucial role at a branch point in the tropane alkaloid biosynthetic pathway.[1][2] It catalyzes the stereospecific reduction of the 3-keto group of tropinone to a 3β-hydroxyl group, yielding this compound.[1][3] This reaction is in contrast to the action of its isoenzyme, Tropinone Reductase I (TR-I), which reduces tropinone to tropine (3α-hydroxytropane).[4] The differential actions of these two enzymes determine the metabolic flux towards different classes of tropane alkaloids. This compound serves as a precursor for the biosynthesis of calystegines, a group of polyhydroxylated nortropane alkaloids with potential therapeutic applications.

TR-II belongs to the short-chain dehydrogenase/reductase (SDR) family of enzymes. Structural studies have revealed that although TR-I and TR-II share a high degree of sequence similarity and a conserved overall fold, differences in their active site architecture dictate their opposite stereospecificities. Specifically, the orientation of the tropinone substrate within the active site of each enzyme determines whether the hydride transfer from NADPH occurs on the α- or β-face of the carbonyl group.

Quantitative Data on Tropinone Reductase II

The biochemical and kinetic properties of TR-II have been characterized from various plant sources. The following tables summarize the key quantitative data to facilitate comparative analysis.

| Plant Source | Substrate | Km (mM) | Optimal pH | Reference(s) |

| Datura stramonium | Tropinone | 0.048 | 4.5 | |

| Hyoscyamus niger | Tropinone | 0.034 | 5.3 - 6.5 | |

| Solanum tuberosum | Tropinone | Not specified | 5.0 | |

| Atropa belladonna | Tropinone | Not specified | 6.2 |

Table 1: Michaelis-Menten Constants (Km) and Optimal pH for Tropinone Reductase II with Tropinone.

| Plant Source | Substrate | Km (µM) | Reference(s) |

| Datura stramonium | NADPH | 17 | |

| Hyoscyamus niger | NADPH | Not specified |

Table 2: Michaelis-Menten Constants (Km) for Tropinone Reductase II with NADPH.

| Plant Source | kcat (s-1) | Reference(s) |

| Datura stramonium | 2.73 ± 0.16 | |

| Anisodus acutangulus | 13.62 |

Table 3: Catalytic Constants (kcat) for Tropinone Reductase II.

Signaling and Metabolic Pathways

Tropinone reductase II is a key enzyme in the tropane alkaloid biosynthesis pathway, which originates from the amino acid L-ornithine. The pathway involves a series of enzymatic steps leading to the formation of the central intermediate, tropinone. At this juncture, the pathway bifurcates, with TR-II and TR-I directing the metabolic flow towards this compound and tropine, respectively.

Tropane Alkaloid Biosynthesis Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of tropinone reductase II.

Expression and Purification of Recombinant His-tagged TR-II

The expression of TR-II in a heterologous system like E. coli allows for the production of large quantities of the enzyme for biochemical studies.

Workflow for Recombinant TR-II Purification.

Detailed Methodology:

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector containing the His-tagged TR-II gene.

-

Culture Growth: Inoculate a starter culture of the transformed E. coli and grow overnight. Use the starter culture to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged TR-II with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole. Aliquot the purified protein and store at -80°C.

Enzyme Activity Assay

The activity of TR-II can be determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Detailed Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM MES-NaOH buffer (pH 6.0)

-

0.2 mM NADPH

-

1 mM Tropinone

-

Purified TR-II enzyme (appropriate concentration to ensure a linear reaction rate)

-

-

Assay Procedure:

-

Pre-incubate the reaction mixture (without tropinone) at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding tropinone.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer for a set period (e.g., 1-5 minutes).

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

-

Analysis of Reaction Products by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of the reaction product, this compound.

Detailed Methodology:

-

Enzyme Reaction: Perform a larger-scale enzyme assay as described above and stop the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH above 10.

-

Extraction: Extract the tropane alkaloids from the reaction mixture with an organic solvent such as chloroform (B151607) or dichloromethane.

-

Derivatization (Optional but Recommended): To improve the volatility and chromatographic properties of this compound, it can be derivatized to its trimethylsilyl (B98337) (TMS) ether. This can be achieved by reacting the dried extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis:

-

Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injection: Inject an aliquot of the extracted (and derivatized) sample into the GC-MS.

-

Temperature Program: A typical temperature program might start at a low temperature (e.g., 80-100°C), ramp up to a higher temperature (e.g., 250-280°C), and hold for a few minutes.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500.

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Protein Crystallization

Determining the three-dimensional structure of TR-II provides invaluable insights into its catalytic mechanism and stereospecificity. The hanging-drop vapor diffusion method is a commonly used technique for protein crystallization.

Detailed Methodology:

-

Protein Preparation: The purified TR-II should be concentrated to a high concentration (typically 5-10 mg/mL) and be of high purity (>95%).

-

Crystallization Screen: A preliminary screen of various crystallization conditions is performed using commercially available or in-house prepared screens. These screens contain a variety of precipitants (e.g., polyethylene (B3416737) glycols, salts), buffers, and additives.

-

Hanging-Drop Setup:

-

Pipette 1-2 µL of the concentrated protein solution onto a siliconized glass coverslip.

-

Add an equal volume of the reservoir solution (from the crystallization screen) to the protein drop.

-

Invert the coverslip and place it over the corresponding reservoir in a 24-well crystallization plate, creating a sealed "hanging drop".

-

-

Incubation and Observation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and periodically observe the drops under a microscope for the formation of crystals.

-

Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, protein concentration) are further optimized to obtain larger, well-diffracting crystals suitable for X-ray diffraction analysis.

Substrate Specificity

While tropinone is the primary substrate for TR-II, studies have shown that the enzyme can also reduce other cyclic ketones, albeit with lower efficiency. This substrate promiscuity can be exploited for biocatalytic applications. For example, TR-II from Hyoscyamus niger has been shown to reduce N-propyl-4-piperidone, whereas TR-I does not. Conversely, TR-I can accept 3-quinuclidinone as a substrate, which is poorly reduced by TR-II.

Conclusion

Tropinone Reductase II is a critical enzyme that dictates the metabolic fate of tropinone, leading to the formation of this compound and subsequently to the calystegine class of alkaloids. Its stereospecificity, governed by subtle differences in its active site compared to its isoenzyme TR-I, makes it a fascinating subject for structural and mechanistic studies. The detailed protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development, facilitating further exploration of this important enzyme and its potential applications.

References

- 1. Two Tropinone Reductases with Distinct Stereospecificities from Cultured Roots of Hyoscyamus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two Tropinone Reductases with Distinct Stereospecificities from Cultured Roots of Hyoscyamus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tropinone - Wikipedia [en.wikipedia.org]

The Isomeric Relationship of Pseudotropine and Tropine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract